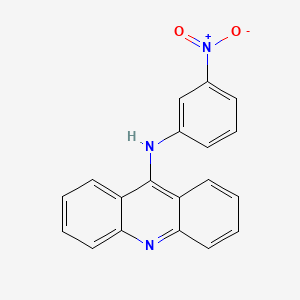

N-(3-nitrophenyl)acridin-9-amine

Description

N-(3-nitrophenyl)acridin-9-amine is an acridine derivative featuring a nitro group (-NO₂) at the meta position of the phenyl ring attached to the acridin-9-amine core. Acridine derivatives are π-electron-deficient heterocycles known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The nitro group in this compound introduces electron-withdrawing effects, which may influence tautomerism, solubility, and receptor interactions .

Properties

CAS No. |

75775-63-2 |

|---|---|

Molecular Formula |

C19H13N3O2 |

Molecular Weight |

315.3 g/mol |

IUPAC Name |

N-(3-nitrophenyl)acridin-9-amine |

InChI |

InChI=1S/C19H13N3O2/c23-22(24)14-7-5-6-13(12-14)20-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12H,(H,20,21) |

InChI Key |

LOMJUIDZCZPNCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)[N+](=O)[O-] |

solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)acridin-9-amine typically involves the condensation reaction of 9-chloroacridine with 3-nitroaniline. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)acridin-9-amine undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted acridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(3-nitrophenyl)acridin-9-amine has been investigated for its ability to intercalate with DNA, which disrupts the helical structure and interferes with critical cellular processes such as DNA replication and transcription. This mechanism can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapies. The presence of the nitrophenyl group enhances its solubility and biological activity compared to other acridine derivatives, potentially improving therapeutic efficacy.

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. The compound's ability to interact with DNA not only affects cancer cells but may also inhibit the growth of various bacterial strains. This dual functionality makes it a versatile candidate for further exploration in both cancer and infectious disease treatments.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of acridine derivatives with 3-nitrophenyl amine. A common synthetic route includes:

- Formation of Acridine Base : Starting from acridine, react with 3-nitrophenyl amine.

- Purification : Employ recrystallization techniques to obtain pure this compound.

This compound’s unique structure allows for specific interactions with biological molecules, enhancing its potential applications in drug development.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study on DNA Interaction : Research demonstrated that this compound effectively intercalates into DNA, leading to significant cytotoxicity in cancer cell lines. The study noted that environmental factors such as pH and the presence of DNA repair proteins could influence its efficacy.

- Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

These findings underscore the importance of further research into the compound's pharmacological profiles and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent on the phenyl ring significantly impacts physicochemical properties. Key comparisons include:

- Methoxy (-OCH₃) groups in N-(3,5-dimethoxyphenyl)acridin-9-amine are electron-donating, increasing solubility but reducing metabolic stability .

- Planarity : Acridin-9-amine derivatives with bulky substituents (e.g., thiadiazole in ) exhibit reduced planarity, affecting DNA intercalation or receptor binding .

Anticancer Activity

- N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) : Exhibits IC₅₀ of 4.2 µM against HL60 leukemia cells due to planar acridine intercalation and methoxy-enhanced solubility .

- Quinoxaline-Acridine Hybrids: Show potent activity (IC₅₀ < 10 µM) against MCF-7 and HT29 cells, attributed to dual DNA intercalation and topoisomerase inhibition .

- This compound : Predicted activity based on nitro group’s DNA-binding affinity, though metabolic instability (nitro reduction) may limit efficacy.

Anti-Inflammatory and Analgesic Activity

- Thiadiazolyl-Acridine Derivatives : N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acridin-9-amine shows 75% inhibition in carrageenan-induced edema, outperforming standard drugs .

- Nitro Group Impact : Nitro substituents may enhance COX-2 inhibition but require validation.

Tautomerism and Solvent Effects

NMR studies reveal that electron-withdrawing groups (e.g., -NO₂) stabilize the imino tautomer in polar solvents, while electron-donating groups favor the amino form . For this compound, the imino tautomer’s “butterfly” geometry may hinder intercalation but facilitate interactions with hydrophobic receptor pockets.

Biological Activity

N-(3-nitrophenyl)acridin-9-amine, a derivative of acridine, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed overview of its biological activity, synthesizing findings from various studies, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₉H₁₃N₃O₂

- Molecular Weight : 325.32 g/mol

- CAS Number : 75775-63-2

The presence of the nitrophenyl group enhances its interaction with biological targets, primarily through intercalation into DNA, which is a common mechanism for many acridine derivatives.

The biological activity of this compound largely stems from its ability to intercalate into DNA. This intercalation disrupts DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells. The compound's structure allows it to fit between the base pairs of DNA, which can inhibit the action of topoisomerases and other enzymes critical for DNA metabolism .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent antitumor activity .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry and caspase activity assays. It was observed that this compound activates intrinsic apoptotic pathways, leading to cell death .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties:

- Antibacterial Activity : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : In addition to antibacterial properties, it has shown effectiveness against fungal pathogens such as Candida albicans, with MIC values comparable to standard antifungal agents .

Case Study 1: Anticancer Efficacy

A recent study evaluated the therapeutic potential of this compound in a xenograft model of human breast cancer. Mice treated with the compound exhibited a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Case Study 2: Antimicrobial Application

In a clinical setting, this compound was tested against multidrug-resistant strains of bacteria isolated from infected patients. Results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an alternative treatment for resistant infections .

Table 1: Biological Activity Summary of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.